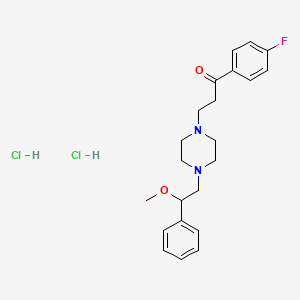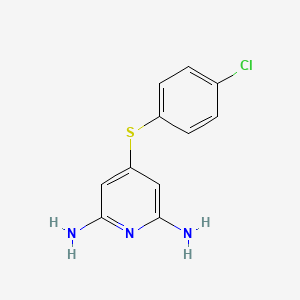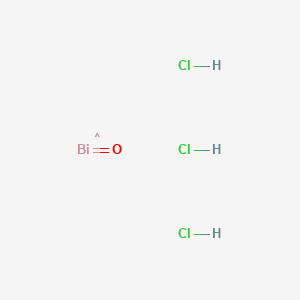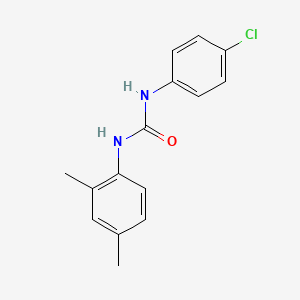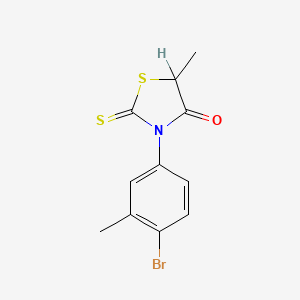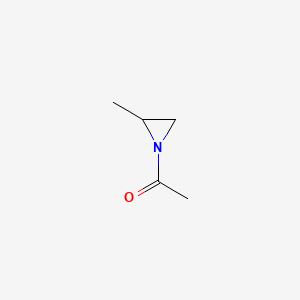
Dicyclohexyl 3,3'-sulfanediyldipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C24H42O4S. It is a derivative of propanoic acid and contains two cyclohexyl groups attached to a sulfur atom through propanoate linkages. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexyl 3,3’-sulfanediyldipropanoate can be synthesized through the esterification of 3,3’-thiodipropionic acid with cyclohexanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
3,3’-Thiodipropionic acid+CyclohexanolCatalystDicyclohexyl 3,3’-sulfanediyldipropanoate+Water
Industrial Production Methods
In industrial settings, the production of dicyclohexyl 3,3’-sulfanediyldipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Dicyclohexyl 3,3’-sulfanediyldipropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: Utilized as a stabilizer in the production of plastics and other polymeric materials to enhance their durability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of dicyclohexyl 3,3’-sulfanediyldipropanoate involves its ability to scavenge free radicals and inhibit oxidative processes. The sulfur atom in the compound can interact with reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the formation of stable sulfur-containing intermediates that can effectively quench free radicals.
Comparación Con Compuestos Similares
Similar Compounds
- Diheptyl 3,3’-sulfanediyldipropanoate
- Dihexadecyl 3,3’-sulfanediyldipropanoate
- Didodecyl 3,3’-sulfanediyldipropanoate
Uniqueness
Dicyclohexyl 3,3’-sulfanediyldipropanoate is unique due to its specific structural features, including the presence of cyclohexyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high stability and resistance to oxidative degradation.
Propiedades
Número CAS |
13081-81-7 |
|---|---|
Fórmula molecular |
C18H30O4S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
cyclohexyl 3-(3-cyclohexyloxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C18H30O4S/c19-17(21-15-7-3-1-4-8-15)11-13-23-14-12-18(20)22-16-9-5-2-6-10-16/h15-16H,1-14H2 |
Clave InChI |
LVAPCCQUOLJKJU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)CCSCCC(=O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
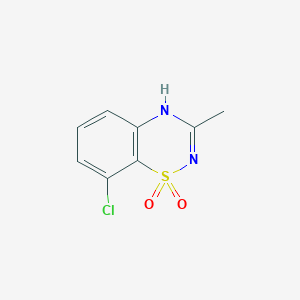
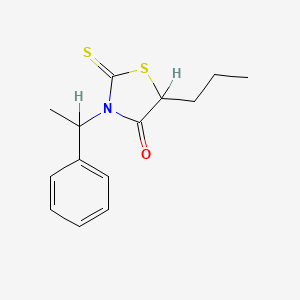
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
